1-(2-Chlorophenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVIGDPJWCJAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Chlorophenyl Propan 1 Amine
Classical Preparative Routes for α-Substituted Arylalkylamines
Traditional methods for synthesizing α-substituted arylalkylamines typically focus on the formation of the carbon-nitrogen bond and subsequent reduction to the amine. These routes are often robust and scalable, providing the racemic amine product.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. nih.govorgoreview.com For the synthesis of 1-(2-chlorophenyl)propan-1-amine, the process commences with the corresponding ketone, 2'-chloropropiophenone. This ketone reacts with an amine source, typically ammonia (B1221849), to form an imine intermediate. The imine is then reduced in situ to the target primary amine. acs.org
This one-pot reaction is valued for its efficiency. organic-chemistry.org A variety of reducing agents can be employed, with common choices including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃), or catalytic hydrogenation with H₂ gas over a metal catalyst like palladium, platinum, or nickel. orgoreview.comacs.org Recently, more earth-abundant metal catalysts, such as those based on iron or cobalt, have been developed for this transformation, offering a more sustainable approach. acs.orgnih.govsci-hub.se The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize side reactions, such as the reduction of the initial ketone. sci-hub.se
| Ketone Precursor | Amine Source | Catalyst/Reducing Agent | Solvent | General Conditions |
|---|---|---|---|---|
| 2'-Chloropropiophenone | Aqueous Ammonia | H₂ / Iron-based catalyst | - | Elevated temperature and pressure (e.g., 140 °C, 6.5 MPa H₂) sci-hub.se |
| 2'-Chloropropiophenone | Ammonium (B1175870) Formate (B1220265) | Cp*Ir complexes | - | Transfer hydrogenation conditions organic-chemistry.org |
| 2'-Chloropropiophenone | Ammonia | NaBH₃CN / Ti(O-iPr)₄ | Ethanol (B145695) | Sequential addition of reagents organic-chemistry.org |
Nitrile Reduction Pathways
An alternative classical route involves the reduction of a nitrile. youtube.com This two-step method begins with the synthesis of the requisite nitrile, 2-(2-chlorophenyl)propanenitrile. This intermediate is typically prepared via a nucleophilic substitution (Sₙ2) reaction, where a 1-(2-chlorophenyl)ethyl halide reacts with a cyanide salt, such as sodium cyanide. youtube.com
The second step is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂-NH₂). This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com Alternatively, catalytic hydrogenation is a common method, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). nih.govgoogle.com This pathway reliably produces the desired primary amine. organic-chemistry.org
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1. Nitrile Formation | 1-(2-chlorophenyl)ethyl bromide | Sodium Cyanide (NaCN) | 2-(2-chlorophenyl)propanenitrile |
| 2. Nitrile Reduction | 2-(2-chlorophenyl)propanenitrile | LiAlH₄ followed by H₂O workup OR H₂ / Raney Ni | This compound |
Stereoselective Synthesis of this compound
Many pharmaceutical applications require enantiomerically pure compounds, necessitating synthetic methods that can control the stereochemistry at the newly formed chiral center. researchgate.net Asymmetric synthesis provides pathways to selectively produce one enantiomer over the other. rsc.org
Asymmetric Catalytic Hydrogenation Approaches
Asymmetric catalytic hydrogenation is a powerful technique for producing chiral amines from prochiral precursors like imines. nih.gov This method involves the hydrogenation of the C=N double bond of an imine using a transition metal complexed with a chiral ligand. liv.ac.uk For this compound, the precursor imine would be formed from 2'-chloropropiophenone.
Catalyst systems often employ metals such as rhodium, iridium, or palladium, paired with chiral phosphine (B1218219) ligands (e.g., BINAP, SegPhos). dicp.ac.cncore.ac.uk The chiral environment created by the catalyst directs the hydrogen addition to one face of the imine, leading to the preferential formation of one enantiomer of the amine. rsc.org The efficiency and enantioselectivity of the reaction are highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions. dicp.ac.cn
| Substrate | Catalyst/Ligand System | Typical Conditions | Potential Outcome |
|---|---|---|---|
| N-aryl or N-sulfonyl imine of 2'-chloropropiophenone | [Ir(COD)Cl]₂ / Chiral P,N-ligand | H₂ (gas), Additive (e.g., I₂) | High enantiomeric excess (ee) |
| N-phosphinyl imine of 2'-chloropropiophenone | Pd(CF₃CO₂)₂ / (S)-SegPhos | H₂ (gas), Trifluoroethanol | High ee (e.g., 87-99%) dicp.ac.cn |
| N-tosyl imine of 2'-chloropropiophenone | Pd(CF₃CO₂)₂ / (S)-SynPhos | H₂ (gas), Trifluoroethanol | High ee (e.g., 88-97%) dicp.ac.cn |
Chiral Auxiliary-Mediated Methodologies
The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. wikipedia.orgyoutube.com A chiral auxiliary is an optically active compound that is temporarily attached to the substrate to direct a subsequent chemical transformation diastereoselectively. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org
Evans oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric alkylation reactions. wikipedia.orgacs.org In a potential synthesis of an enantiomer of this compound, an oxazolidinone auxiliary would first be acylated. The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. researchgate.netyoutube.com After the alkylation step, the auxiliary is cleaved to yield a chiral product, which would then undergo further transformations to afford the target amine. acs.org
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Acylation of the chiral auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Propionyl chloride |
| 2 | Diastereoselective alkylation | LDA or NaHMDS, 2-chlorobenzyl bromide |
| 3 | Cleavage of the auxiliary | LiOH, H₂O₂ |
| 4 | Conversion to amine | (e.g., Curtius rearrangement of the resulting carboxylic acid) |
Enzymatic Biocatalytic Transformations
Biocatalysis has emerged as a powerful and environmentally benign tool for producing enantiopure chemicals. nih.gov Enzymes operate with high selectivity under mild conditions. researchgate.net For the synthesis of chiral amines, transaminases (TAs) and imine reductases (IREDs) are particularly relevant. nih.govnih.gov
Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. wiley.commdpi.com By selecting an appropriate (R)- or (S)-selective transaminase, the prochiral ketone 2'-chloropropiophenone can be directly converted into the corresponding (R)- or (S)-enantiomer of this compound with very high enantiomeric excess. nih.govnih.gov This approach is highly atom-economical and is used in the large-scale manufacture of pharmaceuticals. scispace.com
Imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines, using a cofactor like NADPH. nih.govnih.gov The reaction can be run as a reductive amination where the ketone, an amine source, and the enzyme are combined in a one-pot process. rsc.org Protein engineering has been instrumental in developing IREDs with broad substrate scopes and high stereoselectivity for a wide range of ketones and amines. nih.gov
| Enzyme Class | Reaction Type | Substrate | Co-substrate/Cofactor | Product |
|---|---|---|---|---|
| Transaminase (TA) | Asymmetric Reductive Amination | 2'-Chloropropiophenone | Isopropylamine (amine donor), Pyridoxal phosphate (B84403) (PLP) | (R)- or (S)-1-(2-Chlorophenyl)propan-1-amine |
| Imine Reductase (IRED) | Asymmetric Reductive Amination | 2'-Chloropropiophenone + Amine | NAD(P)H, Glucose/GDH for regeneration | (R)- or (S)-1-(2-Chlorophenyl)propan-1-amine |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing process efficiency. Key areas of development include the use of alternative reaction media and the implementation of sustainable catalytic systems.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of solvent-free and aqueous reaction systems offers a greener alternative for the synthesis of this compound, primarily through the reductive amination of 2'-chloropropiophenone.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, often leading to reduced waste, lower costs, and simplified work-up procedures. semanticscholar.org One approach involves the direct reaction of a ketone with an amine source, sometimes with the aid of a solid catalyst, under grinding or heating conditions. jocpr.comrsc.org For the synthesis of this compound, this would entail the reaction of 2'-chloropropiophenone with an ammonia source. While specific literature on this exact solvent-free reaction is limited, the general methodology has been successfully applied to the synthesis of various imines and amides, suggesting its potential applicability. jocpr.comresearchgate.net For instance, the condensation of various ketones with anilines has been achieved under solvent-free grinding conditions, affording imines in high yields. jocpr.com
Aqueous Reaction Systems:
Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The development of catalytic systems that are active in aqueous media is a key research focus. Light-promoted three-component coupling reactions in aqueous systems have been reported for the synthesis of various amines. ionike.com A potential aqueous route to this compound could involve the reductive amination of 2'-chloropropiophenone using an ammonia source and a water-tolerant catalyst.
A representative example of a green approach to primary amine synthesis is the reductive amination of ketones using aqueous ammonia. Amorphous cobalt nanoparticles have been shown to catalyze this reaction effectively using hydrogen gas as the reductant under relatively mild conditions. organic-chemistry.org
Table 1: Comparison of Reaction Systems for Amine Synthesis
| Reaction System | Typical Conditions | Advantages | Potential for this compound Synthesis |
| Solvent-Free | Grinding or heating of neat reactants, often with a solid catalyst. semanticscholar.orgjocpr.com | Reduced solvent waste, high reaction rates, simple workup. semanticscholar.org | High potential via reductive amination of 2'-chloropropiophenone. |
| Aqueous | Reaction in water, often with a water-tolerant catalyst. ionike.com | Environmentally benign, improved safety. | Feasible with appropriate water-tolerant catalysts. |
The development of sustainable catalysts is paramount for the green synthesis of this compound. This includes the use of earth-abundant metal catalysts and biocatalysts, which offer high selectivity and operate under mild conditions.
Heterogeneous Catalysis:
Heterogeneous catalysts, particularly those based on non-noble metals, are attractive due to their ease of separation from the reaction mixture and potential for recycling. Cobalt-nitrogen (Co-Nx) catalysts have been developed for the reductive amination of carbonyl compounds, demonstrating high activity under mild conditions. rsc.org Zirconium-based catalysts have also shown promise in the reductive amination of aromatic aldehydes. rsc.org These types of catalysts could be adapted for the synthesis of this compound from its corresponding ketone.
Biocatalysis:
Enzymes offer unparalleled selectivity and operate under environmentally benign conditions, making them ideal for green synthesis. Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from ketones and an amine source. rsc.org Fungal reductive aminases have been identified that show a superior ability to use ammonia as the amine partner, making them particularly suitable for the synthesis of primary amines like this compound. rsc.org The use of RedAms could provide a direct and highly enantioselective route to chiral this compound.
Table 2: Examples of Sustainable Catalysts for Reductive Amination
| Catalyst Type | Example | Substrate Scope | Key Advantages |
| Heterogeneous Metal | Co-Nx rsc.org | Carbonyl compounds and nitro compounds | Earth-abundant metal, recyclable, high activity. |
| Biocatalyst | Fungal Reductive Aminase (RedAm) rsc.org | Ketones | High enantioselectivity, mild reaction conditions, uses ammonia. |
Novel Synthetic Transformations and Route Design for the Amine Scaffold
Beyond green chemistry considerations, the development of novel synthetic transformations offers new avenues for the efficient construction of the this compound scaffold. These methods often provide access to chiral amines with high stereocontrol.
One of the most powerful strategies for the asymmetric synthesis of amines is the use of chiral auxiliaries. The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the synthesis of a wide variety of amines. yale.edu This method involves the condensation of the sulfinamide with a ketone, such as 2'-chloropropiophenone, to form a N-sulfinylimine. Subsequent diastereoselective reduction of the C=N bond and removal of the sulfinyl group yields the chiral primary amine with high enantiomeric excess. nih.gov
Another important class of reactions for amine synthesis is rearrangement reactions. While not directly a route from a ketone, the Hofmann and Curtius rearrangements can convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. libretexts.org
The direct reductive amination of ketones remains a highly attractive and atom-economical approach. organic-chemistry.orglibretexts.org Advances in this area include the use of iridium complexes with picolinamide (B142947) ligands that catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org
Table 3: Overview of Novel Synthetic Approaches to Primary Amines
| Synthetic Approach | Key Reagents/Catalysts | Intermediate | Product |
| Ellman's Sulfinamide Method yale.edunih.gov | tert-Butanesulfinamide, reducing agent | N-sulfinylimine | Chiral Primary Amine |
| Direct Reductive Amination organic-chemistry.org | Cp*Ir complexes, ammonium formate | Imine | Primary Amine |
| Hofmann Rearrangement libretexts.org | Primary amide, bromine, base | Isocyanate | Primary Amine |
| Curtius Rearrangement libretexts.org | Acyl azide, heat or light | Isocyanate | Primary Amine |
Stereochemical Investigations and Chiral Resolution of 1 2 Chlorophenyl Propan 1 Amine
Enantiomeric Separation Techniques
The separation of the racemic mixture of 1-(2-chlorophenyl)propan-1-amine into its individual enantiomers is essential for evaluating their specific biological activities. Various techniques have been successfully employed to achieve this chiral resolution.
Diastereomeric Salt Formation and Fractional Crystallization
A well-established method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.orgnih.gov This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, which allows for their separation by fractional crystallization. nih.govlumenlearning.com For the resolution of a racemic amine like this compound, a chiral acid is typically used as the resolving agent. libretexts.orglumenlearning.com
For instance, reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, in a suitable solvent leads to the formation of a mixture of two diastereomeric salts: (R)-1-(2-chlorophenyl)propan-1-amine-(+)-tartrate and (S)-1-(2-chlorophenyl)propan-1-amine-(+)-tartrate. libretexts.org Due to their different spatial arrangements, these diastereomers exhibit different solubilities in a given solvent system. nih.gov Through a process of fractional crystallization, the less soluble diastereomer will crystallize out of the solution first and can be isolated by filtration. libretexts.orgnih.gov The more soluble diastereomer remains in the mother liquor. The enantiomerically pure amine can then be recovered from the separated diastereomeric salt by treatment with a base to neutralize the chiral acid. libretexts.orglibretexts.org The choice of resolving agent and solvent is crucial for achieving high yields and high enantiomeric purity. nih.gov
Chiral Chromatographic Methods (HPLC, GC, SFC)
Chiral chromatography provides a powerful and versatile approach for both analytical and preparative scale separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioseparation of primary amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. For example, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) are effective CSPs for resolving a variety of racemic compounds, including amines. windows.net The separation is typically achieved using normal-phase, polar-organic, or reversed-phase modes of chromatography. windows.netnih.gov For primary amines, derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column. nih.gov
Gas Chromatography (GC): Chiral GC is another effective technique, particularly for volatile amines. Separation is achieved on a capillary column coated with a chiral stationary phase. In some cases, derivatization of the amine to a more volatile and less polar derivative may be necessary to improve the separation efficiency.
Supercritical Fluid Chromatography (SFC): Chiral SFC is increasingly recognized as a green and efficient alternative to HPLC. It employs supercritical carbon dioxide as the primary mobile phase component, often modified with a small amount of an organic solvent. SFC can provide faster separations and reduced solvent consumption compared to HPLC, while often utilizing the same types of chiral stationary phases.
Kinetic Resolution Strategies
Kinetic resolution is a process in which the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being preferentially converted to a product, leaving the unreacted starting material enriched in the other enantiomer. wikipedia.org The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. rsc.org
Enzymatic kinetic resolution is a particularly powerful method due to the high enantioselectivity of enzymes. rsc.org For example, transaminases can be used for the kinetic resolution of racemic amines. rsc.orgrsc.org In this process, an (R)-selective transaminase can be used to convert the (R)-enantiomer of the amine to the corresponding ketone, leaving the (S)-enantiomer as the unreacted, enantiomerically enriched amine. rsc.org For instance, a study on the synthesis of enantiopure 1-phenylpropan-2-amines demonstrated that the (S)-enantiomers could be obtained with high enantiomeric excess (>95% ee) from the kinetic resolution of the corresponding racemic amines using an (R)-transaminase. rsc.org
Similarly, lipases can be employed for the kinetic resolution of racemic amines through enantioselective acylation. One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted amine.
Determination of Absolute Configuration and Optical Purity
Following the successful separation of the enantiomers, it is crucial to determine their absolute configuration (i.e., assigning them as R or S) and to quantify their optical purity, or enantiomeric excess (ee).
The absolute configuration can be unequivocally determined by single-crystal X-ray crystallography of a suitable derivative, such as a diastereomeric salt with a resolving agent of known absolute configuration. nih.gov Spectroscopic methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can also be used to assign the absolute configuration by comparing the experimental spectra with those predicted by theoretical calculations. Another approach involves the derivatization of the amine with a chiral derivatizing agent to form diastereomers, whose 1H or 19F NMR spectra can be analyzed to determine the absolute configuration. frontiersin.orgresearchgate.netnih.gov
The optical purity, or enantiomeric excess (ee), of a sample is a measure of the relative amounts of the two enantiomers. It is most commonly determined using chiral chromatography (HPLC, GC, or SFC). The ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula:
ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| × 100
Studies on Stereochemical Stability and Racemization Pathways
The stereochemical stability of the enantiomers of this compound is a critical consideration, as racemization would lead to a loss of biological specificity. Racemization involves the inversion of the stereocenter, which for this compound is the carbon atom bonded to the amino group, the 2-chlorophenyl group, the ethyl group, and a hydrogen atom.
Chemical Reactivity and Mechanistic Studies of 1 2 Chlorophenyl Propan 1 Amine
Nucleophilic Reactivity of the Amine Functionality in Chemical Transformations
The lone pair of electrons on the nitrogen atom of the primary amine group confers significant nucleophilicity to the molecule. This allows it to readily attack electron-deficient centers, participating in a variety of chemical reactions. The general trend is that nucleophilicity increases with basicity, although it is highly sensitive to steric hindrance. masterorganicchemistry.com
Key transformations involving the amine functionality include alkylation and acylation.
Alkylation: In nucleophilic substitution reactions, the amine can act as a nucleophile, attacking an alkyl halide (e.g., 1-iodopropane) in a process typically following an SN2 mechanism. youtube.comyoutube.com This reaction leads to the formation of a secondary amine. The reaction can proceed further, with the resulting secondary amine also acting as a nucleophile to form a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. youtube.com Using an excess of the amine can help favor the formation of the secondary amine product. mrcolechemistry.co.uk
Acylation: The amine group reacts with acylating agents, such as acyl chlorides or anhydrides, in a nucleophilic acyl substitution reaction to form stable amide derivatives. This is a common and important reaction in organic synthesis. google.com The reaction involves the attack of the amine's lone pair on the carbonyl carbon of the acylating agent.
Formation of Imines (Schiff Bases): The primary amine can undergo condensation reactions with aldehydes or ketones. This process involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield an imine, also known as a Schiff base.
The table below summarizes these key reactions.
Table 4.1.1: Examples of Nucleophilic Reactions of the Amine Functionality
| Reaction Type | Electrophile | Product Class |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary Amine |
| Acylation | Acyl Chloride (R-COCl) | N-substituted Amide |
Electrophilic Aromatic Substitution Reactions of the Chlorophenyl Moiety
The chlorophenyl ring of 1-(2-Chlorophenyl)propan-1-amine can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of these reactions are dictated by the combined influence of the existing substituents: the chlorine atom and the 1-aminopropyl group. uci.edu
The general mechanism for EAS proceeds in two steps:
Attack by the aromatic π-electron system on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu
Loss of a proton from the arenium ion to a base, which restores the aromaticity of the ring. libretexts.org
The directing effects of the substituents are crucial:
Chloro Group (-Cl): This group is deactivating due to its electron-withdrawing inductive effect, making the ring less reactive than benzene. However, through its electron-donating resonance effect, it directs incoming electrophiles to the ortho and para positions. uci.edu
1-Aminopropyl Group: Under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the primary amine is protonated to form an ammonium group (-NH₂R⁺). This protonated group is strongly electron-withdrawing and thus a powerful deactivator and a meta-director. libretexts.org
Table 4.2.1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|
| Chloro (-Cl) | Inductively withdrawing, Resonantly donating | Deactivating | ortho, para |
Mechanistic Elucidation of Key Derivatization Reactions
The mechanisms of the primary derivatization reactions of this compound are well-established principles in organic chemistry.
Mechanism of N-Alkylation: The reaction with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com This is a single, concerted step where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, simultaneously displacing the halide leaving group. youtube.com This process results in an inversion of stereochemistry if the electrophilic carbon is chiral.
Mechanism of N-Acylation: This is a nucleophilic acyl substitution reaction. The mechanism involves two main stages. First, the nucleophilic amine attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride), breaking the C=O π-bond and forming a tetrahedral intermediate. Second, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). A final deprotonation step by a base (which can be another molecule of the amine) yields the neutral amide product.
Mechanism of Electrophilic Aromatic Substitution: As described previously, this proceeds via the formation of a cationic arenium ion intermediate. msu.edu For example, in a nitration reaction using a mixture of nitric and sulfuric acids, the electrophile is the nitronium ion (NO₂⁺). The rate-determining step is the attack of the aromatic ring on this ion. msu.edu The stability of the intermediate arenium ion determines the regioselectivity. For the chlorophenyl ring, attack at the ortho and para positions relative to the chlorine allows for resonance stabilization involving the chlorine's lone pairs, while the protonated amine group directs to the meta position by destabilizing adjacent positive charges.
Table 4.3.1: Mechanistic Steps for Key Derivatization Reactions
| Reaction | Mechanism Type | Key Steps |
|---|---|---|
| N-Alkylation | SN2 | Concerted backside attack by the amine nucleophile and displacement of the leaving group. |
| N-Acylation | Nucleophilic Acyl Substitution | 1. Nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. 2. Collapse of the intermediate, expulsion of the leaving group, and deprotonation. |
Kinetic and Thermodynamic Analysis of Reaction Pathways
Direct experimental kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the kinetic and thermodynamic favorability of its reactions can be inferred from studies of similar compounds and general chemical principles.
Kinetics: The rates of reaction are governed by the activation energy (Ea) of the rate-determining step.
For nucleophilic reactions , the rate is influenced by the nucleophilicity of the amine and the nature of the electrophile. Steric hindrance around the nitrogen atom or the electrophilic center can significantly slow the reaction rate. masterorganicchemistry.com
For EAS reactions , the rate-determining step is the formation of the arenium ion. msu.edu The presence of two deactivating groups (chloro and protonated amine) on the aromatic ring increases the activation energy for this step, making these reactions kinetically unfavorable and slow.
Kinetic studies on related amine reactions, such as Michael-type additions, show that the reaction can proceed through a stepwise mechanism where proton transfer occurs after the rate-determining step. koreascience.kr The reaction order can be complex, sometimes indicating the involvement of a second amine molecule in the transition state. researchgate.netrsc.org
Thermodynamics: The position of equilibrium in these reactions is determined by the change in Gibbs free energy (ΔG).
N-Acylation is generally thermodynamically very favorable, leading to the formation of a stable amide bond and typically a stable salt byproduct (e.g., hydrochloride).
N-Alkylation is also typically thermodynamically favorable, but the potential for multiple alkylations means that product distribution can be an issue, and the reaction may be reversible under certain conditions.
EAS reactions are generally driven forward by the thermodynamic stability gained from reforming the aromatic ring in the final deprotonation step. libretexts.org
Table 4.4.1: Qualitative Analysis of Factors Influencing Reaction Pathways
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
|---|---|---|
| Nucleophilic Reactions | Nucleophilicity of the amine, steric hindrance, solvent polarity, nature of the leaving group. | Strength of the new bond formed (e.g., C-N) versus the bond broken. |
Advanced Analytical Techniques for Structural Elucidation and Stereochemical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial blueprint of the molecular structure. In the ¹H NMR spectrum of 1-(2-Chlorophenyl)propan-1-amine, distinct signals are expected for the protons of the ethyl group, the methine proton adjacent to the amine and the phenyl ring, the amine protons, and the aromatic protons on the chlorophenyl ring. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of adjacent, non-equivalent protons. docbrown.info For instance, the methyl group (CH₃) would likely appear as a triplet, being coupled to the methylene (B1212753) group (CH₂), which in turn would appear as a quartet coupled to the methyl group.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignment. A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. emerypharma.comharvard.edu For example, a cross-peak between the methine proton and the methylene protons would confirm their connectivity. An HSQC experiment correlates protons with the carbon atoms they are directly attached to, allowing for the definitive assignment of the carbon skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~0.9 | Triplet |
| CH₂ | ~1.7 | Multiplet |
| CH | ~4.1 | Triplet |
| NH₂ | Variable (broad singlet) | Singlet |
| Ar-H | ~7.2-7.5 | Multiplet |
Note: Predicted values are based on analogous structures and are subject to solvent effects and specific instrument parameters.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | ~10 |
| CH₂ | ~30 |
| CH | ~58 |
| C (Aromatic) | ~127-142 |
Note: Predicted values are based on analogous structures like propan-2-amine and are subject to substituent and solvent effects. docbrown.info
To determine the enantiomeric excess (ee) of a chiral amine, NMR spectroscopy can be utilized in conjunction with chiral auxiliaries. Chiral solvating agents (CSAs) or chiral shift reagents (CSRs), often lanthanide-based complexes like tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III), can be added to the NMR sample. researchgate.netharvard.edu These reagents form diastereomeric complexes with the enantiomers of this compound, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum. harvard.edu The integration of these distinct signals allows for the direct quantification of the enantiomeric ratio and thus the enantiomeric excess. nih.gov Non-lanthanide based reagents are also available, which can prevent signal broadening. tcichemicals.comtcichemicals.com
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single-crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample of a derivative of this compound, a detailed electron density map can be generated. This map reveals the precise spatial arrangement of each atom in the molecule, confirming the connectivity and providing accurate bond lengths and angles. mdpi.com
For chiral molecules, the Flack parameter, derived from the diffraction data, can be used to determine the absolute configuration of the stereocenter with high confidence. This technique provides an unambiguous assignment of the (R) or (S) configuration at the chiral carbon atom bonded to the amine, the phenyl ring, and the ethyl group. Furthermore, the data yields insights into the preferred conformation of the molecule in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula. For this compound, the expected molecular formula is C₉H₁₂ClN. HRMS would be able to distinguish this formula from other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data from NMR spectroscopy. docbrown.info The molecular ion peak would be expected at an m/z corresponding to the exact mass of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov
In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹, often appearing as two distinct bands for a primary amine (symmetric and asymmetric stretching). libretexts.orgnih.gov The C-H stretching of the aromatic ring appears above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-Cl stretch would be expected in the fingerprint region, typically between 580 and 730 cm⁻¹. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | > 3000 |
| C-H (aliphatic) | Stretching | < 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1266 - 1386 |
| C-Cl | Stretching | 580 - 730 |
Note: These are general ranges and can vary based on the specific molecular environment.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemistry of chiral molecules in solution. nih.gov These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org
ORD measures the change in optical rotation as a function of wavelength. libretexts.org A chiral molecule will exhibit a characteristic ORD curve, and the shape and sign of the curve, particularly the Cotton effect (a combination of a peak and a trough) near an absorption band, can be correlated to its absolute configuration. libretexts.org
CD spectroscopy measures the difference in absorption of left and right circularly polarized light. libretexts.org Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum of this compound to spectra predicted by computational methods or to the spectra of related compounds with known configurations, the absolute stereochemistry of the chiral center can be determined. rsc.orgmdpi.com
Theoretical and Computational Chemistry Studies on 1 2 Chlorophenyl Propan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Chlorophenyl)propan-1-amine, such calculations would typically involve methods like Hartree-Fock (HF) or more advanced post-HF methods to determine its electronic structure. These studies would yield crucial data on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Furthermore, these calculations would provide insights into the charge distribution across the molecule, often visualized through electrostatic potential maps. This information helps in identifying electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other chemical species. Reactivity descriptors, such as global and local softness, hardness, and electrophilicity index, derived from these calculations, would offer a quantitative measure of the molecule's reactivity.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape of this compound.
A thorough conformational analysis would involve systematically rotating the single bonds of the propan-1-amine side chain and the bond connecting it to the 2-chlorophenyl ring. The potential energy surface would be scanned to identify all possible low-energy conformers (local minima). The results would typically be presented in a table listing the relative energies of these conformers and their populations at a given temperature, calculated using the Boltzmann distribution.
Molecular dynamics simulations, on the other hand, would provide a time-dependent view of the molecule's behavior, showing how it transitions between different conformations in a simulated environment (e.g., in a solvent). This would offer a more realistic picture of the molecule's flexibility and the predominant shapes it adopts.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. For this compound, DFT studies could elucidate the pathways of various potential reactions, such as N-acylation, oxidation, or reactions involving the aromatic ring.
These investigations would involve locating the transition state structures for each elementary step of a proposed reaction mechanism. The calculation of the activation energy (the energy difference between the reactants and the transition state) would be a key outcome, providing a quantitative prediction of the reaction rate. By comparing the activation energies of different possible pathways, researchers could determine the most likely reaction mechanism. Intrinsic Reaction Coordinate (IRC) calculations would further confirm that the identified transition state correctly connects the reactants and products.
Prediction of Spectroscopic Parameters and Reactivity Profiles
Computational chemistry offers the ability to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound. For this compound, these predictions would include:
NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) and coupling constants. These predicted values, when compared with experimental data, can help in the structural elucidation of the molecule and its conformers.
Infrared (IR) Spectroscopy: Simulation of the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. This would help in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic structure and chromophores.
Derivatization and Functionalization Strategies of 1 2 Chlorophenyl Propan 1 Amine
Formation of Amides, Carbamates, and Ureas
The primary amine of 1-(2-chlorophenyl)propan-1-amine readily undergoes reactions to form stable amide, carbamate (B1207046), and urea (B33335) linkages. These reactions are fundamental in organic synthesis for creating peptidomimetics, therapeutic agents, and functional materials.
Amides: Amide bond formation is typically achieved by reacting this compound with carboxylic acids or their activated derivatives, such as acyl chlorides and acid anhydrides. masterorganicchemistry.comlibretexts.org The reaction with acyl chlorides is particularly vigorous and often requires a base to neutralize the hydrogen chloride byproduct. youtube.comchemguide.co.uk Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide formation directly from carboxylic acids under milder conditions. masterorganicchemistry.com These methodologies allow for the synthesis of a wide array of N-[1-(2-chlorophenyl)propyl] amides with diverse substituents.
Carbamates: Carbamates are readily synthesized from this compound through several established routes. wikipedia.org Reaction with chloroformates in the presence of a base is a common method. wikipedia.org Alternatively, reaction with an isocyanate, which can be generated in situ from a carboxylic acid via a Curtius rearrangement, followed by trapping with an alcohol, also yields carbamates. organic-chemistry.org The use of activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) provides a clean and efficient route to carbamates by first forming a reactive carbamoyl-imidazole intermediate. organic-chemistry.org
Ureas: The synthesis of ureas involving this compound can be accomplished by reacting it with isocyanates. For unsymmetrical ureas, the amine can be reacted with a suitable isocyanate. organic-chemistry.org Another versatile method involves the reaction of the amine with an activated carbamate, such as 4-nitrophenyl-N-benzylcarbamate, followed by a deprotection step. bioorganic-chemistry.com One-pot syntheses starting from Boc-protected amines have also been developed, offering an efficient pathway to various substituted ureas. nih.gov
Table 1: Synthesis of Amide, Carbamate, and Urea Derivatives
| Derivative Type | General Reaction | Reagents and Conditions |
|---|---|---|
| Amide | Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature. hud.ac.uk |
| Amide | Coupling Reaction | Carboxylic acid, coupling agent (e.g., DCC, EDC), solvent (e.g., DMF, DCM). masterorganicchemistry.com |
| Carbamate | From Chloroformate | Alkyl or aryl chloroformate, base (e.g., pyridine), solvent (e.g., CH2Cl2). wikipedia.org |
| Carbamate | From Isocyanate | Isocyanate, alcohol, optional catalyst. organic-chemistry.org |
| Urea | From Isocyanate | Isocyanate, solvent (e.g., THF, CH2Cl2). organic-chemistry.org |
| Urea | From Activated Carbamate | 4-Nitrophenyl carbamate derivative, base, followed by hydrogenolysis. bioorganic-chemistry.com |
Synthesis of Imines and Schiff Bases
The condensation reaction between the primary amine of this compound and carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org
The reaction is reversible, and the equilibrium can be driven towards the product by removing water, for example, by azeotropic distillation. youtube.com The stability and reactivity of the resulting imine are influenced by the electronic and steric properties of the substituents on both the amine and the carbonyl compound. Aromatic aldehydes, for instance, often form more stable, conjugated imines. youtube.com These Schiff bases are valuable intermediates in organic synthesis, serving as precursors for the synthesis of secondary amines via reduction, and as ligands in coordination chemistry. nih.gov
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the transfer of a proton to form a carbinolamine intermediate. youtube.com Subsequent protonation of the hydroxyl group by the acid catalyst facilitates its elimination as water, leading to the formation of the C=N double bond. libretexts.org
Table 2: Synthesis of Imines from this compound
| Carbonyl Reactant | Catalyst | Conditions | Product Type |
|---|---|---|---|
| Aromatic Aldehyde | Weak Acid (e.g., Acetic Acid) | Reflux in a suitable solvent (e.g., ethanol (B145695), toluene) with water removal. youtube.com | N-(Arylmethylene)-1-(2-chlorophenyl)propan-1-amine |
| Aliphatic Aldehyde | Weak Acid (e.g., Acetic Acid) | Similar conditions to aromatic aldehydes, may be less stable. | N-(Alkylidene)-1-(2-chlorophenyl)propan-1-amine |
| Ketone | Weak Acid (e.g., Acetic Acid) | Often requires more forcing conditions than aldehydes due to steric hindrance. | N-(Alkylidene)-1-(2-chlorophenyl)propan-1-amine |
Metal Complexation Studies and Ligand Design for Catalysis
The derivatization of this compound, particularly through the formation of Schiff bases, opens up avenues for its use as a ligand in coordination chemistry. The imine nitrogen and other potential donor atoms within the derivatized molecule can coordinate with various transition metals to form stable metal complexes.
The design of these ligands can be tailored by selecting appropriate aldehyde or ketone precursors for the Schiff base synthesis. Introducing additional coordinating groups, such as hydroxyl or pyridyl moieties, can lead to the formation of bidentate or tridentate ligands. These multidentate ligands can form chelate complexes with metal ions, which often exhibit enhanced stability and unique catalytic properties.
For instance, Schiff base ligands derived from salicylaldehyde (B1680747) and its derivatives are well-known to form stable complexes with a range of transition metals. These complexes have been investigated for their catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. While specific studies on complexes of this compound derivatives are not extensively documented in the provided search results, the principles of ligand design and metal complexation are broadly applicable. The steric and electronic properties conferred by the 2-chlorophenylpropyl group can influence the geometry and reactivity of the resulting metal complexes.
Chemical Modification for Immobilization or Polymer Incorporation
The functionalization of this compound allows for its attachment to solid supports or incorporation into polymer chains. This is a key strategy for developing heterogeneous catalysts, solid-phase extraction materials, and functional polymers with specific recognition properties.
Immobilization: The amine group can be used as a handle to covalently bond the molecule to a solid support, such as silica (B1680970) gel, alumina, or a polymer resin. This can be achieved by first modifying the support with a linker that has a reactive group capable of forming a bond with the amine, for example, an epoxide or an alkyl halide. Alternatively, the amine itself can be modified to introduce a group that can react with the support.
Polymer Incorporation: this compound can be incorporated into a polymer backbone by first converting it into a polymerizable monomer. For example, by reacting the amine with a molecule containing a vinyl group or another polymerizable functional group, a monomer can be synthesized. This monomer can then be copolymerized with other monomers to produce a functional polymer. A patent describes the polymerization of 2-propen-1-amine with (chloromethyl)oxirane, indicating that amine-containing structures can be integrated into polymer matrices. google.com While this example does not specifically use this compound, the general principle of incorporating amine functionalities into polymers is demonstrated.
These immobilized or polymer-bound derivatives can offer advantages such as ease of separation from the reaction mixture, potential for recycling and reuse, and improved stability.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of enantiomerically pure amines is a cornerstone of modern chemistry, particularly for the pharmaceutical industry, where about 40-45% of small-molecule drugs contain a chiral amine fragment. nih.govacs.org Traditional chemical methods for producing chiral amines often involve lengthy procedures, generate significant waste, and utilize harsh conditions or unsustainable metal catalysts. openaccessgovernment.org Consequently, a major focus of future research is the development of greener and more efficient synthetic pathways to compounds like 1-(2-chlorophenyl)propan-1-amine.
A key area of development is the use of biocatalysis. Engineered enzymes, such as transaminases, amine dehydrogenases, and imine reductases, offer highly selective and environmentally friendly routes to chiral amines under mild, aqueous conditions. nih.govrsc.org Transaminases, for instance, can be used for the asymmetric synthesis of 1-phenylpropan-2-amine derivatives from prochiral ketones with high conversions and excellent enantiomeric excess (>99% ee). rsc.orgresearchgate.net Future work will likely focus on developing specific enzyme variants that are highly efficient for the synthesis of this compound. The combination of biocatalysis with chemocatalysis in one-pot sequential reactions, such as a biocatalytic amination followed by a Buchwald-Hartwig N-arylation, is a promising strategy to create diverse chiral aniline (B41778) derivatives. nih.gov
Another significant trend is the advancement of asymmetric hydrogenation. nih.govacs.org This method offers excellent atom economy and is considered a highly sustainable "green" strategy. acs.org The development of novel chiral ligands, including P,N ligands and those for iridium-catalyzed hydrogenations, will be crucial for the efficient and highly enantioselective synthesis of 1-aryl-1-propanamines. acs.org Research will likely focus on designing catalysts that are specifically tailored for substrates with a chlorophenyl group, addressing any electronic or steric challenges it may present.
Furthermore, green chemistry principles are being applied to traditional synthetic methods. acs.orgbenthamscience.comrsc.org This includes the use of recyclable catalysts, greener solvents like ethanol (B145695), and developing reaction pathways that maximize atom economy. acs.orgrsc.org For example, molybdenum-catalyzed allylic amination in ethanol presents a more sustainable approach for forming C-N bonds. acs.org
| Synthetic Strategy | Key Advantages | Future Research Focus for this compound |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govrsc.org | Development of specific transaminases and amine dehydrogenases, process optimization for scalability. nih.govrsc.org |
| Asymmetric Hydrogenation | Excellent atom economy, high efficiency, green and sustainable. acs.org | Design of new chiral ligands and catalysts for chloro-substituted substrates. acs.org |
| Green Chemistry Approaches | Use of renewable resources, recyclable catalysts, and safer solvents. acs.orgrsc.org | Application of methodologies like catalytic allylic amination in green solvents. acs.org |
Exploration of Novel Catalytic Applications and Functional Materials
Beyond its role as a synthetic intermediate, future research will likely explore the direct application of this compound and its derivatives in catalysis and materials science.
Chiral amines are widely used as ligands for transition metal catalysts in asymmetric synthesis. nih.gov The nitrogen atom of this compound can coordinate to a metal center, and the chiral center can induce stereoselectivity in catalytic transformations. Future investigations could involve synthesizing novel ligands derived from this amine and evaluating their performance in reactions such as asymmetric hydrogenation, C-H functionalization, and cross-coupling reactions. nih.gov The presence of the chlorophenyl group could influence the electronic properties and stability of the resulting metal complexes, potentially leading to unique catalytic activities.
| Application Area | Potential Role of this compound | Research Directions |
| Asymmetric Catalysis | Chiral ligand for transition metal catalysts. nih.gov | Synthesis of novel ligands and evaluation in various asymmetric reactions. |
| Functional Materials | Chiral monomer for polymers and supramolecular systems. nii.ac.jp | Incorporation into conjugated polymers, study of chiroptical properties and self-assembly. nii.ac.jp |
| Chiral Separation | Component of chiral stationary phases for chromatography. nii.ac.jp | Development of new separation materials based on polymers or immobilized derivatives. |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules. tsijournals.comnih.gov For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and interactions, guiding future experimental work.
Density Functional Theory (DFT) calculations can be employed to study the molecule's electronic structure, vibrational frequencies, and potential energy surfaces of reactions. tsijournals.comrsc.orgacs.org This can help in understanding the mechanism of its synthesis and its reactivity in various chemical transformations. For instance, DFT studies can elucidate the transition states in asymmetric catalytic reactions involving ligands derived from this amine, helping to rationalize the observed enantioselectivity. nih.gov Computational models can also predict the impact of the chloro-substituent on the molecule's properties compared to its non-halogenated analogues.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of this compound. rsc.orgresearchgate.netnih.gov This is particularly relevant for understanding its behavior in solution and its role in the formation of larger assemblies. MD simulations can shed light on how the molecule interacts with solvents, other molecules, and biological targets, which is crucial for designing new applications. For example, simulations can model the self-assembly process of its derivatives into supramolecular structures. nih.gov
| Computational Method | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. tsijournals.comrsc.org | Understanding of reactivity, catalytic cycles, and the influence of the chloro-substituent. nih.gov |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. rsc.orgnih.gov | Insights into solution behavior, self-assembly processes, and interactions with other molecules. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between molecular structure and biological activity or properties. | Prediction of potential biological targets and optimization of molecular design for specific applications. |
Integration into Supramolecular Architectures and Self-Assembling Systems
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for creating complex and functional architectures. nih.gov The unique structural features of this compound, namely its chirality and the presence of a halogen atom, make it an interesting candidate for the design of self-assembling systems.
The chlorine atom on the phenyl ring can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. acs.orgbohrium.comresearchgate.net This interaction, in concert with hydrogen bonding from the amine group and π-π stacking of the aromatic rings, can be used to control the self-assembly of molecules into well-defined supramolecular structures like chains, sheets, or more complex networks. nih.govmdpi.com Future research could explore the design of derivatives of this compound that exploit these interactions to form novel supramolecular polymers or gels.
The chirality of the amine is another critical factor in directing self-assembly. Chiral molecules can induce a twist in supramolecular structures, leading to the formation of helical assemblies. rsc.org This can result in materials with circularly polarized luminescence or other chiroptical properties. By systematically modifying the structure of this compound, researchers can tune the intermolecular interactions to control the morphology and properties of the resulting self-assembled materials.
| Supramolecular Interaction | Role in Self-Assembly of this compound Derivatives | Potential Applications of Assembled Structures |
| Halogen Bonding | Directional control of molecular packing via C-Cl···X interactions. acs.orgresearchgate.net | Crystal engineering, design of functional co-crystals. mdpi.com |
| Hydrogen Bonding | Formation of chains and networks through N-H···X interactions. nih.gov | Supramolecular polymers, gels, and responsive materials. |
| Chirality | Induction of helical or other chiral supramolecular structures. rsc.org | Chiroptical materials, asymmetric catalysis, chiral recognition. |
| π-π Stacking | Stabilization of aggregates through aromatic ring interactions. researchgate.net | Formation of ordered columnar or lamellar structures. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)propan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzaldehyde with nitroethane under Henry reaction conditions, followed by catalytic hydrogenation, yields the target amine. Solvent choice (e.g., dichloromethane vs. toluene) and base (e.g., K₂CO₃ vs. NaOH) significantly affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Reaction monitoring using TLC or HPLC is critical for intermediate validation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., aromatic protons at δ 7.2–7.5 ppm, amine protons at δ 1.2–1.8 ppm).
- X-ray crystallography : Resolves stereochemistry and bond angles. SHELX software (SHELXL/SHELXS) is widely used for refinement, particularly for resolving chiral centers .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₉H₁₂ClN: [M+H]⁺ = 170.0735) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) impact the biological activity of this compound derivatives?
- Methodological Answer : Comparative studies using analogs (e.g., 1-(4-chlorophenyl)propan-1-amine) reveal that the 2-chloro substitution enhances receptor binding affinity due to steric and electronic effects. Enantiomeric resolution via chiral HPLC shows (R)-isomers exhibit 3–5× higher activity in serotonin receptor assays than (S)-isomers. Computational docking (AutoDock Vina) identifies key hydrophobic interactions with receptor pockets .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. For example, conflicting NMR shifts may stem from residual solvents (e.g., DMSO-d₆). Reproducibility requires strict adherence to documented protocols, while DFT calculations (Gaussian 16) can predict and validate spectral data. Collaborative verification via interlaboratory studies is recommended .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or ADMETLab2.0 estimate logP (~2.1), blood-brain barrier permeability (High), and CYP450 inhibition.
- Molecular Dynamics (MD) : GROMACS simulations assess membrane permeability and stability in lipid bilayers.
- QSAR Models : Training datasets from PubChem BioAssay (AID 1259351) correlate structural features with toxicity thresholds .
Q. What role does stereochemistry play in the compound’s interaction with biological targets?
- Methodological Answer : Enantiomers exhibit divergent binding modes. For instance, (R)-1-(2-chlorophenyl)propan-1-amine shows stronger inhibition of monoamine oxidase-A (MAO-A) (IC₅₀ = 12 nM) compared to the (S)-form (IC₅₀ = 45 nM). Circular dichroism (CD) spectroscopy and cryo-EM studies reveal conformational changes in enzyme active sites upon enantiomer binding .
Q. How can researchers identify and validate novel biological targets for this compound?
- Methodological Answer :
- Target Fishing : Use SEA (Similarity Ensemble Approach) or PharmMapper to predict targets (e.g., trace amine-associated receptors).
- In Vitro Validation : Radioligand binding assays (³H-labeled compounds) quantify affinity (Kd values).
- CRISPR-Cas9 Knockout Models : Confirm target relevance in cellular pathways (e.g., cAMP signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
